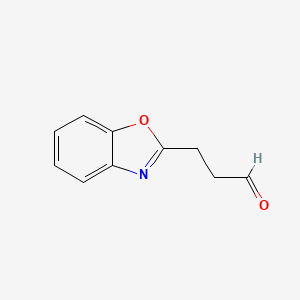

2-甲酰基-4,5-二甲氧基苯甲酸

描述

Synthesis Analysis

The synthesis of related compounds, such as Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, involves starting with commercially available precursors like 2,5-dimethoxybenzaldehyde and 5-formylsalicylic acid. The process described in the second paper involves a six-step synthesis, including a condensation reaction followed by a Horner–Wadsworth–Emmons-type olefination and a hydrogenation step to achieve the final product . Although the exact synthesis of 2-Formyl-4,5-dimethoxybenzoic acid is not detailed, similar synthetic strategies could potentially be applied.

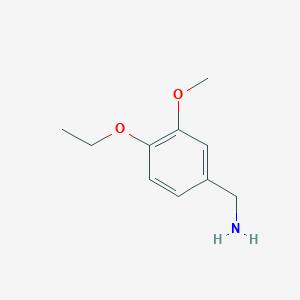

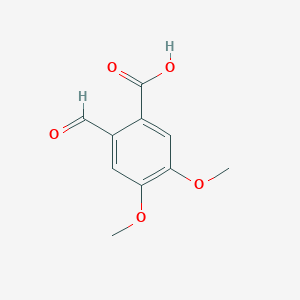

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Formyl-4,5-dimethoxybenzoic acid, such as 2,6-dimethoxybenzoic acid, features a non-planar independent molecule with a synplanar conformation of the carboxy group. The presence of methoxy substituents can influence the planarity of the molecule, as seen in the first paper where the carboxy group is twisted away from the plane of the benzene ring due to the steric hindrance from the methoxy groups .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include condensation, olefination, and hydrogenation. The olefination step is particularly noteworthy as it involves a Horner–Wadsworth–Emmons reaction, which is a method for forming carbon-carbon double bonds. The hydrogenation step is used to reduce the double bond, leading to a saturated molecule . These reactions could be relevant to the synthesis and reactivity of 2-Formyl-4,5-dimethoxybenzoic acid.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Formyl-4,5-dimethoxybenzoic acid are not directly reported, the properties of structurally related compounds can provide some insights. For example, the presence of dimethoxy groups and a carboxylic acid moiety would suggest that the compound has polar characteristics and can participate in hydrogen bonding. The crystalline form of 2,6-dimethoxybenzoic acid, as mentioned in the first paper, suggests that similar compounds can exhibit polymorphism, which can affect their physical properties such as melting point and solubility .

科学研究应用

晶体形成中的多态性

Semjonova 和 Be̅rziņš (2022) 探讨了与 2-甲酰基-4,5-二甲氧基苯甲酸相似的化合物在结晶中的多态结果。他们具体研究了 2,6-二甲氧基苯甲酸,考察了表面活性剂和聚合物等添加剂如何影响不同多态形式的形成,这对于理解此类化合物的结晶行为至关重要(Semjonova & Be̅rziņš, 2022)。

结构表征

Barich 等人 (2004) 对与 2-甲酰基-4,5-二甲氧基苯甲酸结构相关的化合物(如 2,4-二甲氧基苯甲酸和 2,5-二甲氧基苯甲酸)进行了研究。他们的研究重点是了解这些化合物的平面结构以及它们的甲基和羧酸基团的相互作用,为理解类似化合物的分子特性提供了基础知识(Barich et al., 2004)。

抗真菌应用

Lattanzio 等人 (1996) 探讨了 2,5-二甲氧基苯甲酸(2-甲酰基-4,5-二甲氧基苯甲酸的类似物)的抗真菌特性。他们的研究表明,它能有效抑制草莓常见采后病原体的孢子萌发和菌丝体生长,表明相关化合物具有潜在的农业应用(Lattanzio et al., 1996)。

新型多态物的鉴定

Portalone (2011) 发现了一种新的 2,6-二甲氧基苯甲酸晶体形式,其与 2-甲酰基-4,5-二甲氧基苯甲酸在结构上相似。这项研究对于理解此类化合物的晶体学至关重要,这可能对制药和材料科学等各个领域产生影响(Portalone, 2011)。

化学合成和优化

Bjørsvik 和 Norman (1999) 对由包括 2-氯-4,5-二甲氧基苯甲酸在内的化合物合成香草酸进行了研究,提供了优化合成 2-甲酰基-4,5-二甲氧基苯甲酸衍生物的化学过程的见解(Bjørsvik & Norman, 1999)。

生物活性探索

Zakhs 等人 (1970) 研究了基于邻位二取代veratrol的衍生物的合成,其中包括 1-甲基-4,5-二甲氧基苯并咪唑等化合物。这项研究与了解与 2-甲酰基-4,5-二甲氧基苯甲酸相关的化合物的生物活性有关(Zakhs et al., 1970)。

催化和合成

Ramazani 等人 (2011) 证明了 6-甲酰基-2,3-二甲氧基苯甲酸在 2,3-二氢-1H-异吲哚酮衍生物的催化合成中的应用,突出了 2-甲酰基-4,5-二甲氧基苯甲酸在催化和有机合成中的潜力(Ramazani et al., 2011)。

苔藓酮合成

Sala 和 Sargent (1979) 描述了地衣苔藓酮的合成,并指出了二甲氧基苯甲酸衍生物的用途。他们的工作有助于理解涉及类似化合物的复杂有机合成(Sala & Sargent, 1979)。

新型化合物开发

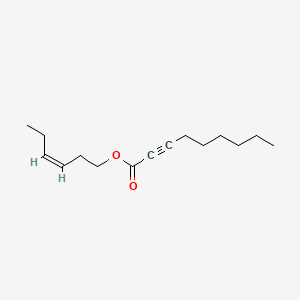

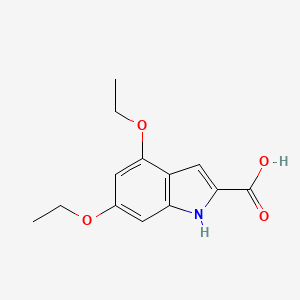

Kucerovy 等人 (1997) 从 2,5-二甲氧基苯甲醛和 5-甲酰基水杨酸出发,开发了一种用于医疗应用的新化学实体。这项研究表明了 2-甲酰基-4,5-二甲氧基苯甲酸在开发新的治疗化合物方面的潜力(Kucerovy et al., 1997)。

氧化还原性能赋予

Lebègue 等人 (2012) 研究了 2-氨基-4,5-二甲氧基苯甲酸在活性炭上的接枝,增强了其氧化还原性能。这项研究显示了 2-甲酰基-4,5-二甲氧基苯甲酸在材料科学应用中的潜力(Lebègue et al., 2012)。

脱羧机制

Howe、Vandersteen 和 Kluger (2016) 探讨了 2,4-二甲氧基苯甲酸的酸催化脱羧,提供了对可能与 2-甲酰基-4,5-二甲氧基苯甲酸相关的反应机制的见解(Howe, Vandersteen, & Kluger, 2016)。

作用机制

Target of Action

It’s known that this compound is used in the synthesis of the galbulimima alkaloid gb 13 , which suggests that its targets could be related to the biological pathways affected by this alkaloid.

Mode of Action

It’s known that this compound can participate in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may interact with its targets by forming covalent bonds, leading to changes in the targets’ structure and function.

Biochemical Pathways

Given its involvement in suzuki–miyaura cross-coupling reactions , it’s likely that this compound affects pathways related to carbon-carbon bond formation and breakage. The downstream effects of these changes would depend on the specific targets and pathways involved.

Pharmacokinetics

, which suggests that it may have good bioavailability. Its lipophilicity (Log Po/w) is around 1.34 , which indicates that it may be able to cross biological membranes effectively.

Result of Action

Given its involvement in suzuki–miyaura cross-coupling reactions , it’s likely that this compound leads to the formation of new carbon-carbon bonds, which could result in structural changes in its targets.

属性

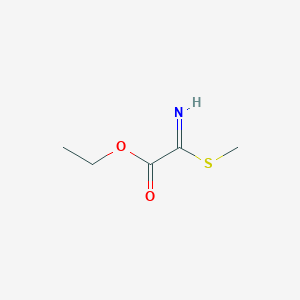

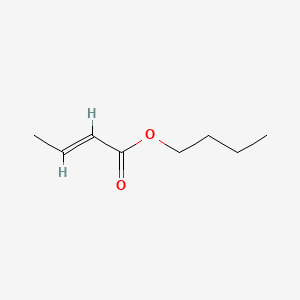

IUPAC Name |

2-formyl-4,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXANNUKKXKKTKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

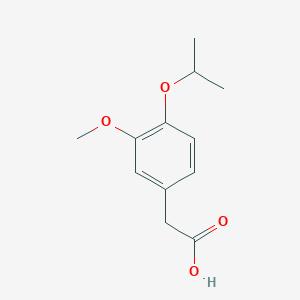

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428346 | |

| Record name | 2-formyl-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formyl-4,5-dimethoxybenzoic acid | |

CAS RN |

490-63-1 | |

| Record name | 2-formyl-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。